

# Application Note: Quantification of Phenylephrine Hydrochloride in Solution by RP-HPLC

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## Compound of Interest

Compound Name: Phenylephrine hydrochloride

Cat. No.: B029202

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Phenylephrine Hydrochloride (PHE) in solution. The described protocol is specific, accurate, and precise, making it suitable for routine analysis and quality control in pharmaceutical formulations. The method utilizes a C18 column with an isocratic mobile phase composed of a buffered aqueous solution and an organic modifier, with UV detection. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are presented in accordance with ICH guidelines.

## Chromatographic Conditions

A sensitive and specific RP-HPLC method was developed for the estimation of Phenylephrine Hydrochloride.<sup>[1]</sup> The optimal chromatographic conditions are summarized in the table below.

Parameter	Specification
Instrument	HPLC System with UV or PDA Detector (e.g., Shimadzu LC-2030C 3D Plus)[1]
Column	Luna® 5µm C18 (250 × 4.6mm)[1]
Mobile Phase	5mM Ammonium Acetate (pH 4.7) : Methanol (80:20 v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	272 nm[1]
Injection Volume	20 µL[2][3]
Column Temperature	30°C[1]
Run Time	Approximately 5 minutes[1]
Retention Time	Approximately 2.6 minutes[1]

## Experimental Protocols

### 2.1 Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- Volumetric flasks and pipettes
- Sonicator
- pH meter
- Syringe filters (0.45 µm)
- Phenylephrine Hydrochloride (PHE) reference standard
- Ammonium Acetate (HPLC grade)

- Methanol (HPLC grade)
- Acetic Acid (for pH adjustment)
- Ultrapure water

## 2.2 Preparation of Mobile Phase

- To prepare a 5mM ammonium acetate solution, dissolve 0.385 g of ammonium acetate in 1000 mL of ultrapure water.[\[1\]](#)
- Adjust the pH of the solution to 4.7 using acetic acid.[\[1\]](#)
- Filter the buffer solution through a 0.45  $\mu\text{m}$  membrane filter.[\[1\]](#)
- The mobile phase is prepared by mixing the filtered buffer and methanol in a ratio of 80:20 (v/v).[\[1\]](#)
- Degas the mobile phase by sonication before use.

## 2.3 Preparation of Standard Stock Solution

- Accurately weigh 10 mg of Phenylephrine Hydrochloride reference standard and transfer it to a 10 mL volumetric flask.[\[1\]](#)
- Add a suitable volume of methanol to dissolve the standard and sonicate for 15 minutes.[\[1\]](#)
- Make up the volume to 10 mL with methanol to obtain a stock solution concentration of 1000  $\mu\text{g/mL}$ .[\[1\]](#)

## 2.4 Preparation of Calibration Standards

- Perform serial dilutions from the standard stock solution using methanol to prepare working standards in the concentration range of 20-100  $\mu\text{g/mL}$ .[\[1\]](#)

## 2.5 Preparation of Sample Solution (from Tablet Formulation)

- Weigh and finely powder 20 tablets to ensure homogeneity.[\[1\]](#)

- Accurately weigh a quantity of the powder equivalent to 10 mg of Phenylephrine Hydrochloride and transfer it to a 10 mL volumetric flask.[\[1\]](#)
- Add 10 mL of methanol, sonicate for 15 minutes, and then centrifuge the solution for 5 minutes at 2000 rpm.[\[1\]](#)
- Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.[\[1\]](#)

2.6 System Suitability Before sample analysis, the chromatographic system must pass suitability tests. Inject the standard solution (e.g., 40 µg/mL) six times. The system is deemed suitable for use if the percentage relative standard deviation (%RSD) for the peak areas is less than 2.0%.[\[3\]](#)

## Data Presentation: Method Validation Summary

The developed RP-HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	-	~2.6 <a href="#">[1]</a>
Tailing Factor	≤ 2	Pass
Theoretical Plates	> 2000	Pass

| %RSD of Peak Area (n=6) | ≤ 2.0% | < 2.0% |

Table 2: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )
20 - 100 <a href="#">[1]</a>	0.9965 <a href="#">[1]</a>

| 5 - 80[\[2\]](#) | 0.9999[\[2\]](#) |

Table 3: Precision

Precision Type	Concentration (µg/mL)	%RSD	Acceptance Criteria
Intra-day (n=3)	20, 40, 60[1]	< 2%[1]	%RSD ≤ 2%

| Inter-day (n=3) | 20, 40, 60[1] | < 2%[1] | %RSD ≤ 2% |

Table 4: Accuracy (Recovery Studies)

Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	Acceptance Criteria
20	-	-	98.0% - 102.0%
40	-	99.67% (Average)[1]	
60	-	-	

Recovery studies were performed by spiking a known quantity of standard drug into the sample solution.[1]

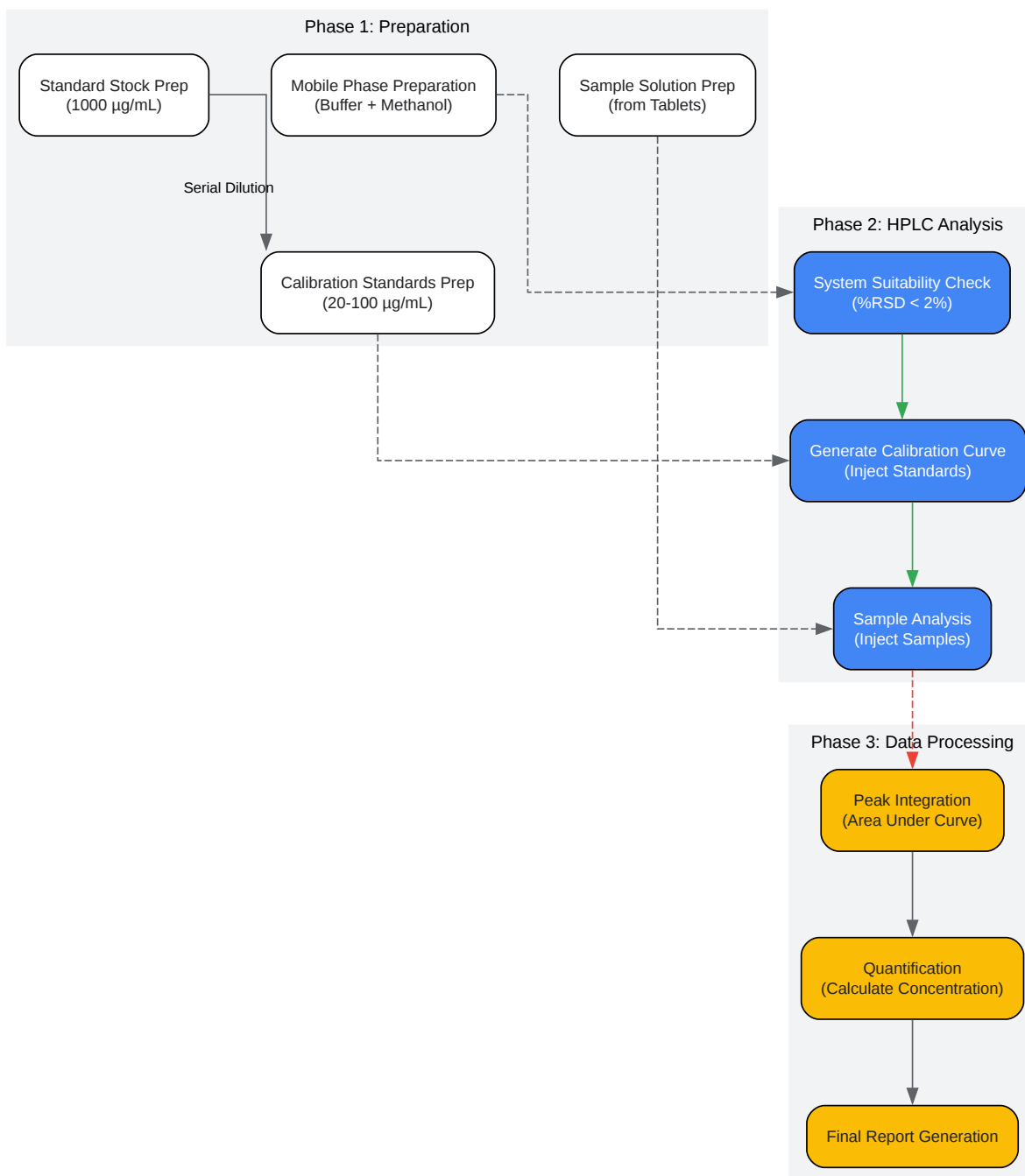
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

Parameter	Result (µg/mL)
Limit of Detection (LOD)	6.1658[1]

| Limit of Quantitation (LOQ)| 18.6843[1] |

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the quantification of Phenylephrine Hydrochloride.



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Caption: Workflow for RP-HPLC quantification of Phenylephrine HCl.

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